Cas no 6140-67-6 (cyclohept-1-ene-1-carbaldehyde)

cyclohept-1-ene-1-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 1-Cycloheptene-1-carboxaldehyde
- 3-phenyl-7-propan-2-yl-2-sulfanylidene-1,5,6,8-tetrahydropyrido[2,3]thieno[2,4-b]pyrimidin-4-one
- 7-Isopropyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-mercapto-7-(1-methylethyl)-3-phenyl-
- cyclohept-1-ene-1-carbaldehyde
- 1-formyl-1-cycloheptene
- CS-0244967
- EN300-2973891
- 6140-67-6
- Z1190318867
- SCHEMBL323394
- AKOS013400297
-
- MDL: MFCD01096552
- インチ: InChI=1S/C8H12O/c9-7-8-5-3-1-2-4-6-8/h5,7H,1-4,6H2
- InChIKey: XFXBZUGAKSVCJA-UHFFFAOYSA-N
- ほほえんだ: C1CCC=C(CC1)C=O
計算された属性
- せいみつぶんしりょう: 357.09717
- どういたいしつりょう: 124.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- PSA: 35.58
cyclohept-1-ene-1-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2973891-0.05g |
cyclohept-1-ene-1-carbaldehyde |
6140-67-6 | 95.0% | 0.05g |
$222.0 | 2025-03-19 | |
Enamine | EN300-2973891-2.5g |
cyclohept-1-ene-1-carbaldehyde |
6140-67-6 | 95.0% | 2.5g |
$1874.0 | 2025-03-19 | |
Enamine | EN300-2973891-0.25g |
cyclohept-1-ene-1-carbaldehyde |
6140-67-6 | 95.0% | 0.25g |
$474.0 | 2025-03-19 | |
Enamine | EN300-2973891-10g |
cyclohept-1-ene-1-carbaldehyde |
6140-67-6 | 95% | 10g |
$4114.0 | 2023-09-06 | |
1PlusChem | 1P01FO5W-2.5g |
cyclohept-1-ene-1-carbaldehyde |
6140-67-6 | 95% | 2.5g |
$2379.00 | 2024-04-22 | |
A2B Chem LLC | AY09972-500mg |
cyclohept-1-ene-1-carbaldehyde |
6140-67-6 | 95% | 500mg |
$821.00 | 2024-04-19 | |
Aaron | AR01FOE8-500mg |
cyclohept-1-ene-1-carbaldehyde |
6140-67-6 | 95% | 500mg |
$1051.00 | 2025-02-10 | |
1PlusChem | 1P01FO5W-1g |
cyclohept-1-ene-1-carbaldehyde |
6140-67-6 | 95% | 1g |
$1244.00 | 2024-04-22 | |
Aaron | AR01FOE8-1g |
cyclohept-1-ene-1-carbaldehyde |
6140-67-6 | 95% | 1g |
$1340.00 | 2025-02-10 | |
A2B Chem LLC | AY09972-2.5g |
cyclohept-1-ene-1-carbaldehyde |
6140-67-6 | 95% | 2.5g |
$2008.00 | 2024-04-19 |
cyclohept-1-ene-1-carbaldehyde 関連文献
-
Shelli A. Miller,James M. Bobbitt,Nicholas E. Leadbeater Org. Biomol. Chem. 2017 15 2817
cyclohept-1-ene-1-carbaldehydeに関する追加情報
Introduction to Cyclohept-1-ene-1-carbaldehyde (CAS No. 6140-67-6)
Cyclohept-1-ene-1-carbaldehyde, with the chemical formula C7H10O, is a significant organic compound widely recognized in the field of organic synthesis and pharmaceutical research. This aldehyde derivative belongs to the class of cycloalkenes, characterized by a seven-membered carbon ring with a double bond and an aldehyde functional group at the first carbon position. The compound’s unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.
The CAS number 6140-67-6 serves as a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. Cyclohept-1-ene-1-carbaldehyde is primarily utilized as a building block in organic synthesis due to its reactive aldehyde group, which readily participates in condensation reactions, oxidation processes, and other transformations essential for constructing more complex molecular architectures.
In recent years, the pharmaceutical industry has shown increasing interest in cycloheptene derivatives due to their potential biological activities. Studies have demonstrated that modifications of the cycloheptene core can lead to compounds with diverse pharmacological properties. For instance, researchers have explored its utility in developing novel antimicrobial agents, where the aldehyde group can be functionalized to enhance binding affinity to bacterial enzymes or cellular receptors.
Moreover, advancements in synthetic methodologies have enabled more efficient and scalable production of Cyclohept-1-ene-1-carbaldehyde. Modern techniques such as catalytic hydrogenation and asymmetric synthesis have been employed to optimize yields and purity, making it more accessible for industrial applications. These improvements align with the broader trend toward greener chemistry, where sustainable synthetic routes are prioritized.
Recent research has also highlighted the role of Cyclohept-1-ene-1-carbaldehyde in the development of central nervous system (CNS) therapeutics. The cycloalkene scaffold is known to interact with various neurotransmitter systems, suggesting its potential as a precursor for drugs targeting neurological disorders. Preliminary studies have shown that derivatives of this compound exhibit properties that may modulate synaptic transmission or inhibit specific enzyme pathways implicated in conditions such as epilepsy or neurodegeneration.
The compound’s reactivity also makes it a valuable tool in material science applications. For example, it can be polymerized or incorporated into larger molecular frameworks to create novel materials with tailored properties. These applications leverage its ability to undergo cross-linking reactions, forming polymers with specific mechanical or thermal characteristics.
In conclusion, Cyclohept-1-ene-1-carbaldehyde (CAS No. 6140-67-6) is a versatile and highly functional compound with broad utility across multiple industries. Its role as an intermediate in pharmaceutical synthesis, coupled with its potential in material science and ongoing research into novel bioactive derivatives, underscores its importance in modern chemical research. As synthetic methodologies continue to evolve, the accessibility and applications of this compound are expected to expand further.
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